![molecular formula C13H12Cl2N2O B2450797 N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide CAS No. 1252294-97-5](/img/structure/B2450797.png)
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide acts as a selective and irreversible inhibitor of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABAergic neurotransmission results in enhanced inhibitory signaling, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increase in inhibitory signaling can have various effects on the brain, including anticonvulsant, anxiolytic, and analgesic properties. N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been shown to enhance cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in lab experiments is its selectivity and potency as a GABA-AT inhibitor. This allows for specific targeting of GABAergic neurotransmission and can lead to more accurate and reliable results. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide is its irreversible inhibition of GABA-AT, which can lead to potential long-term effects on GABAergic signaling.
Future Directions
There are several potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and chronic pain. Additionally, further research could be conducted on the cognitive enhancing effects of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide and its potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, research could be conducted on the long-term effects of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide on GABAergic signaling and its potential for tolerance or dependence.
Synthesis Methods
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine to form N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. This intermediate is then reacted with cyanomethyl lithium to form N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has anticonvulsant, anxiolytic, and analgesic properties, making it a potential treatment for epilepsy, anxiety disorders, and chronic pain. N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been investigated for its potential to enhance cognitive function and memory.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17(7-6-16)9-4-5-9/h1-3,9H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYZEULZHSZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.